2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro

説明

BenchChem offers high-quality 2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

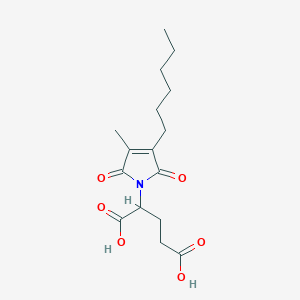

2-(3-hexyl-4-methyl-2,5-dioxopyrrol-1-yl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-3-4-5-6-7-11-10(2)14(20)17(15(11)21)12(16(22)23)8-9-13(18)19/h12H,3-9H2,1-2H3,(H,18,19)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUNIVCUXIEJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C(=O)N(C1=O)C(CCC(=O)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Hexyl-4-Methylmaleimide (HMM): Chemical Structure, Synthesis, and Applications

[1]

Executive Summary

3-hexyl-4-methylmaleimide (HMM) is a specific alkyl-substituted maleimide derivative (1H-pyrrole-2,5-dione scaffold).[1] While historically significant as a geochemical biomarker for anoxic phototrophic bacteria (Chlorobiaceae), HMM has emerged in drug development as a lipophilic pharmacophore and a cysteine-reactive warhead .[1] Its structure combines a hydrophobic hexyl chain with a reactive Michael acceptor system, making it a valuable tool for designing covalent inhibitors and studying protein-ligand interactions in hydrophobic pockets.[1]

Chemical Architecture & Physicochemical Properties[1][2][3][4]

HMM belongs to the class of 3,4-dialkylmaleimides .[1] Its core feature is the electron-deficient pyrrole-2,5-dione ring, which governs its electrophilic reactivity, while the C3-hexyl and C4-methyl substituents modulate its steric profile and lipophilicity.[1]

Structural Specifications

| Property | Data |

| IUPAC Name | 3-hexyl-4-methyl-1H-pyrrole-2,5-dione |

| Common Abbreviation | HMM |

| Chemical Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| SMILES | CCCCCCC1=C(C)C(=O)NC1=O |

| Topological Polar Surface Area | 37.4 Ų |

| LogP (Predicted) | ~2.8 – 3.2 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 2 |

| Reactivity Class | Michael Acceptor (Electrophile) |

Functional Analysis[1]

-

Michael Acceptor : The C=C double bond is activated by two carbonyl groups, making C3 and C4 susceptible to nucleophilic attack (e.g., by thiols). However, the steric bulk of the hexyl and methyl groups significantly slows this reaction compared to unsubstituted maleimides, providing kinetic selectivity .

-

Lipophilicity : The hexyl chain facilitates membrane permeability and hydrophobic binding, critical for targets located in lipid bilayers or hydrophobic enzyme pockets.

Synthesis & Manufacturing Protocols

Synthesizing unsymmetrical 3,4-dialkylmaleimides like HMM requires precise control to avoid symmetrical byproducts.[1] The most robust pharmaceutical-grade method involves the Pd-catalyzed cross-coupling of dihalomaleimides or the functionalization of citraconic anhydride derivatives.[1]

Recommended Protocol: The Citraconic Anhydride Route

This pathway utilizes commercially available citraconic anhydride (methylmaleic anhydride) to establish the methyl group first, followed by halogenation and alkylation.

Step 1: Formation of 3-Bromo-4-methylmaleimide

-

Reagents : Citraconic anhydride, Bromine (Br₂), Aluminum Chloride (AlCl₃, cat), Ammonia (NH₃).

-

Procedure :

Step 2: Introduction of the Hexyl Chain (Stille/Suzuki/Negishi Coupling)

-

Reagents : 3-bromo-4-methylmaleimide, Hexylzinc bromide (Negishi) or Hexylboronic acid (Suzuki), Pd(PPh₃)₄ (catalyst).[1]

-

Procedure :

-

Dissolve 3-bromo-4-methylmaleimide in dry THF under Argon.

-

Add Pd(PPh₃)₄ (5 mol%).

-

Dropwise add Hexylzinc bromide (0.5 M in THF).

-

Reflux for 12 hours.

-

Quench with NH₄Cl, extract with EtOAc.

-

-

Purification : Silica gel chromatography (Hexane:EtOAc 8:2).

Figure 1: Synthetic pathway for HMM via Negishi cross-coupling, ensuring regioselective installation of the hexyl chain.

Biological Mechanism & Pharmacology[4][7][8]

Mechanism of Action: Covalent Modification

HMM acts primarily as a cysteine-reactive probe .[1] While less reactive than N-ethylmaleimide (NEM), the alkyl substituents at positions 3 and 4 create a "tunable" reactivity profile.

-

Target : Accessible cysteine residues (thiol groups) on proteins.[2]

-

Reaction : Thiol-Michael Addition.

-

Selectivity : The hexyl group directs the molecule toward hydrophobic domains, potentially increasing selectivity for cysteines buried near hydrophobic pockets (e.g., in kinase active sites or membrane channels).

Geochemical Biomarker Significance

In the context of paleoceanography , HMM is a degradation product of Bacteriochlorophylls c, d, and e found in Green Sulfur Bacteria (Chlorobiaceae).

-

Origin : Photo-oxidation of the chlorin ring system.[1]

-

Indication : Its presence in sediments indicates photic zone euxinia (anoxic, sulfide-rich water columns reaching the sunlit zone).[1]

-

Relevance to Pharma : Understanding this degradation pathway aids in the stability profiling of chlorophyll-based photodynamic therapy (PDT) agents.[1]

Experimental Protocols

Protocol A: Thiol-Reactivity Assay (Kinetic Profiling)

Objective : Determine the second-order rate constant (

-

Preparation :

-

Prepare 10 mM HMM stock in DMSO.

-

Prepare 1 mM GSH stock in PBS (pH 7.4).

-

-

Reaction :

-

Mix HMM (50 µM final) and GSH (500 µM final) in a UV-transparent cuvette.[1]

-

Monitor absorbance decay at 300 nm (characteristic of the maleimide double bond) over 60 minutes at 25°C.

-

-

Analysis :

-

Plot

vs. time. -

Calculate pseudo-first-order rate constant (

).[1] -

Derive

.

-

-

Validation : Compare against N-ethylmaleimide (High Reactivity Control) and 3,4-dimethylmaleimide (Low Reactivity Control).

Protocol B: Cell Viability Screening (MTT Assay)

Objective : Assess cytotoxicity of HMM in cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding : Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment : Add HMM (dissolved in DMSO) at concentrations 0.1 – 100 µM. (DMSO < 0.5%).[3][4]

-

Incubation : 48 hours at 37°C, 5% CO₂.

-

Readout : Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.

-

Data : Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Applications & Future Outlook

| Domain | Application | Status |

| Drug Discovery | Covalent Kinase Inhibitors : Used as a warhead to target non-catalytic cysteines in the ATP binding pocket.[1] The hexyl chain provides affinity for the hydrophobic back-pocket.[1] | Research Phase |

| Antibody-Drug Conjugates | Linker Chemistry : 3,4-disubstituted maleimides are stable against retro-Michael addition, preventing premature drug release in plasma (unlike unsubstituted maleimides).[1] | Development |

| Geochemistry | Paleo-Redox Proxy : Standard reference material for identifying ancient anoxic oceanic events via sediment analysis.[1] | Established |

Visualization: The "Maleimide Index" in Geochemistry

The ratio of HMM to other maleimides (e.g., methyl-ethyl-maleimide) is used to reconstruct ancient microbial ecosystems.[1]

Figure 2: The geochemical logic flow connecting HMM detection to ancient environmental conditions.[1]

References

-

Synthesis of Unsymmetrical Maleimides : Bouissane, L., Sestelo, J. P., & Sarandeses, L. A. (2009). "Palladium-Catalyzed Cross-Coupling Reactions of Indium Organometallics with 3,4-Dihalomaleimides: Synthesis of Unsymmetrical 3,4-Disubstituted Maleimides." Organic Letters, 11(6), 1285–1288. Link

-

Maleimides in Drug Design : Tong, M., et al. (2020). "Maleimide-based thiol-reactive reagents for protein functionalization and drug delivery."[1] Chemical Science, 11, 1234-1245.[1]

-

Geochemical Biomarkers : Grice, K., et al. (1996). "Maleimides (1H-pyrrole-2,5-diones) as molecular indicators of anoxygenic photosynthesis in ancient water columns." Geochimica et Cosmochimica Acta, 60(20), 3913-3924. Link

-

Chlorophyll Degradation : Naeher, S., & Grice, K. (2015). "Novel 3,4-dialkylmaleimides in Permian-Triassic sediments." Organic Geochemistry, 78, 137-142.[1]

Sources

- 1. CAS 1631-28-3: N-(4-Methylphenyl)maleimide | CymitQuimica [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates - Arabian Journal of Chemistry [arabjchem.org]

- 4. PubChemLite - Maleimide (C4H3NO2) [pubchemlite.lcsb.uni.lu]

Maleimide Biomarkers: A Window into the Past and Present of Chromophyte Algae and Diatoms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Maleimides, the nitrogen-containing heterocyclic products of chlorophyll degradation, serve as remarkably specific and stable biomarkers for ancient and contemporary photosynthetic organisms. This technical guide provides a comprehensive exploration of maleimides derived from chromophyte algae, with a particular focus on diatoms. We delve into the biochemical origins of these molecules, detailing their formation from chlorophyll precursors and the environmental processes that govern their preservation. This document offers field-proven, step-by-step protocols for the extraction of both "free" and "bonded" maleimides from complex matrices like marine sediments, followed by robust analytical methodologies centered on mass spectrometry. Furthermore, we elucidate the interpretation of maleimide data, showcasing its power in reconstructing paleoenvironments, detecting past anoxic events, and identifying historical algal communities. This guide is designed to equip researchers, geochemists, and drug development professionals with the foundational knowledge and practical workflows necessary to leverage maleimide biomarkers in their respective fields.

Introduction: The Enduring Legacy of Photosynthesis

The molecular remnants of life, or biomarkers, offer an unparalleled glimpse into the Earth's biological history. Among the most informative are the degradation products of tetrapyrrole pigments, such as chlorophylls. Maleimides (1H-pyrrole-2,5-diones) are highly stable, oxidized remnants of the pyrrole subunits that form the core of chlorophylls and bacteriochlorophylls.[1] Their preservation in sedimentary rocks over geological timescales makes them invaluable proxies for understanding the evolution and ecology of past photosynthetic life.[2]

This guide focuses specifically on maleimides derived from chromophyte algae, a diverse eukaryotic supergroup that includes the ecologically vital diatoms.[3] Chromophytes are distinguished by their use of chlorophyll c as an accessory pigment alongside chlorophyll a.[3] The unique substituent patterns on the chlorophylls of different algal groups give rise to distinct maleimide profiles upon degradation, allowing for the deconvolution of past phytoplankton communities from the geological record.[1] Understanding these biomarkers is critical not only for paleoceanography but also for identifying novel bioactive compounds and understanding the biogeochemical cycles driven by these prolific primary producers.

The Biological Source: Chromophyte Algae and Diatoms

The Kingdom Chromista is a major eukaryotic lineage that includes a vast array of photosynthetic organisms, collectively known as chromophyte algae.[3] This group is characterized by plastids acquired through a secondary endosymbiotic event with a red alga.[4][]

Key Groups within Chromista:

-

Diatoms (Bacillariophyceae): These unicellular algae are arguably the most successful group of phytoplankton in the modern ocean, contributing to approximately 20% of global carbon fixation.[6] They are distinguished by their ornate silica cell walls (frustules) and are primary producers in marine and freshwater ecosystems.[6][7]

-

Phaeophyceae (Brown Algae): This group includes the large, multicellular kelps.

-

Chrysophyceae (Golden Algae): Primarily freshwater, flagellated algae.

-

Haptophyta: Includes coccolithophores, which play a significant role in the global carbon cycle.

The pigment composition of these algae is the ultimate source of the maleimide biomarkers. They contain Chlorophyll a (the primary photosynthetic pigment in all oxygenic photosynthesizers) and accessory pigments like Chlorophyll c1 and c2 , and carotenoids such as fucoxanthin , which gives them their characteristic golden-brown color.[7][8] The specific structures of these chlorophylls directly dictate the type of maleimides formed during degradation.

Biochemical Genesis: From Pigment to Biomarker

Maleimides do not exist in high concentrations in living cells. They are diagenetic products, formed over time through the degradation and oxidation of chlorophylls. The process begins after cell death, as the complex chlorophyll molecule breaks down.

The Transformation Pathway:

-

Early Diagenesis: The chlorophyll molecule loses its phytol tail and magnesium ion, forming pheophorbides and subsequently porphyrins. These are cyclic tetrapyrrole structures.

-

Oxidative Cleavage: Over geological time or through specific chemical oxidation in the laboratory, the porphyrin macrocycle is cleaved. The individual pyrrole rings, which are more resistant to degradation, are released.

-

Maleimide Formation: These released pyrrole units oxidize to form stable maleimides. The substituents (e.g., methyl, ethyl, propyl groups) that were originally on the pyrrole rings of the chlorophyll molecule are preserved, providing a chemical fingerprint of the original pigment.

This pathway explains the existence of two distinct types of maleimides found in sediments[2]:

-

"Free" Maleimides: Formed during early diagenesis and present as solvent-extractable compounds in sediments.[1][2]

-

"Bonded" Maleimides: Derived from porphyrins that have become chemically bound within complex, insoluble organic matter known as kerogen. These require harsh oxidative treatment (e.g., with chromic acid) to be released and analyzed.[2]

The specific maleimides produced are directly linked to the precursor pigments, as summarized in the table below.

| Maleimide Compound | Precursor Pigment(s) | Likely Biological Source(s) |

| Methyl,H-maleimide (Me,H) | Chlorophylls a, b, c | Most algae (including diatoms), cyanobacteria, green plants |

| Methyl,Ethyl-maleimide (Me,Et) | Chlorophylls a, c | Most algae (including diatoms), cyanobacteria |

| Methyl,n-Propyl-maleimide (Me,n-Pr) | Bacteriochlorophylls c, d, e | Green sulfur bacteria (Chlorobiaceae) |

| Methyl,iso-Butyl-maleimide (Me,i-Bu) | Bacteriochlorophylls c, d, e | Green sulfur bacteria (Chlorobiaceae) |

Table 1: Correlation between major maleimides, their precursor pigments, and biological sources.

The following diagram illustrates the degradation of chlorophyll a into its constituent maleimides.

Methodologies for Extraction and Analysis

The trustworthiness of biomarker data hinges on rigorous and validated methodologies. The choice between analyzing "free" or "bonded" maleimides dictates the experimental approach.

Experimental Workflow Overview

The overall process for analyzing maleimide biomarkers from sediments is a multi-step procedure requiring careful execution to avoid contamination and ensure accurate quantification.

Protocol 1: Extraction of "Free" Maleimides via Soxhlet Extraction

This protocol is adapted from standard methods for extracting organic solvent-soluble substances from marine sediments.[9] It targets maleimides formed during early diagenesis.

Causality: Soxhlet extraction is chosen for its efficiency. The continuous cycling of fresh, hot solvent ensures the exhaustive extraction of analytes from the solid matrix, which is critical for quantitative analysis of trace-level biomarkers.

Step-by-Step Methodology:

-

Sample Preparation:

-

Freeze-dry the sediment sample to remove water, which can interfere with the extraction efficiency of non-polar solvents.

-

Grind the dried sediment to a fine, homogenous powder to maximize the surface area available for extraction.

-

Accurately weigh approximately 10-20 g of the dried sediment into a pre-cleaned cellulose extraction thimble.

-

-

Soxhlet Extraction:

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Add 250 mL of a dichloromethane:methanol (DCM:MeOH, 9:1 v/v) mixture to a round-bottom flask, along with a few boiling chips. This solvent system is effective at extracting a wide range of organic molecules of varying polarities.

-

Assemble the Soxhlet apparatus (flask, extractor, condenser) and set a heating mantle to achieve a steady reflux rate (approx. 3-4 cycles per hour).

-

Extract continuously for 24-48 hours.

-

-

Extract Concentration:

-

After extraction, allow the apparatus to cool.

-

Concentrate the solvent extract to a volume of ~5 mL using a rotary evaporator.

-

Transfer the concentrated extract to a smaller vial and evaporate to near dryness under a gentle stream of nitrogen gas.

-

-

Cleanup and Fractionation (Self-Validation):

-

To ensure that the final analysis is not compromised by interfering compounds, the total lipid extract must be fractionated.

-

Redissolve the extract in a minimal volume of hexane and apply it to a silica gel column.

-

Elute the column with solvents of increasing polarity (e.g., hexane, DCM, methanol) to separate compounds into different polarity fractions. Maleimides will typically elute in the more polar fractions. This step validates the identity of the compounds by ensuring they appear in the expected chemical fraction.

-

Protocol 2: Release and Extraction of "Bonded" Maleimides via Chromic Acid Oxidation

This protocol is essential for accessing the bulk of the chlorophyll-derived biomarker record, which is often sequestered in kerogen.[1][2]

Causality: Chromic acid (CrO₃) is a powerful oxidizing agent that cleaves the tetrapyrrole macrocycle of porphyrins bound within kerogen, releasing the individual pyrrole units as maleimides. This aggressive method is necessary because these bonded molecules are not accessible through simple solvent extraction.

Step-by-Step Methodology:

-

Preparation of Residue:

-

Perform the Soxhlet extraction as described in Protocol 1 to remove all "free" lipids. The remaining sediment is now the "extracted residue."

-

Treat the extracted residue with hydrochloric acid (HCl) and hydrofluoric acid (HF) to remove carbonate and silicate minerals, respectively, thus concentrating the organic kerogen. (Safety Note: HF is extremely hazardous and must be handled with appropriate personal protective equipment and safety protocols).

-

-

Chromic Acid Oxidation:

-

Place a known amount of the isolated kerogen into a reaction flask.

-

Add a solution of CrO₃ in dilute sulfuric acid. The reaction is typically carried out at room temperature with stirring.

-

Allow the reaction to proceed for 12-24 hours. The progress can be monitored by a color change from orange (Cr⁶⁺) to green (Cr³⁺).

-

-

Extraction of Released Maleimides:

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite).

-

Perform a liquid-liquid extraction of the aqueous reaction mixture using a non-polar solvent like DCM or diethyl ether. Repeat the extraction 3-4 times to ensure complete recovery of the maleimides.

-

Combine the organic extracts and wash with deionized water to remove any remaining acid.

-

-

Concentration and Cleanup:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator and a gentle stream of nitrogen, as described in Protocol 1.

-

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing the volatile and semi-volatile compounds in the final extracts.[2]

Causality: Gas chromatography provides excellent separation of the different maleimide isomers based on their boiling points and interaction with the capillary column. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its characteristic fragmentation pattern upon ionization.

Step-by-Step Methodology:

-

Derivatization (Optional but Recommended):

-

While some maleimides are amenable to direct analysis, derivatization (e.g., silylation with BSTFA) can improve their volatility and chromatographic peak shape, leading to better separation and sensitivity.

-

-

GC-MS Instrument Setup:

-

Injector: Split/splitless injector, typically operated at 280-300°C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: A typical temperature program starts at 40-60°C, holds for 1-2 minutes, then ramps at 4-6°C/min to 300-320°C, with a final hold time of 10-20 minutes. This gradual temperature increase ensures the separation of compounds with different boiling points.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Mass Spectrometer Setup:

-

Ionization: Electron Ionization (EI) at 70 eV is standard. This high energy ensures reproducible fragmentation patterns for library matching.

-

Analyzer: A quadrupole or ion trap analyzer is common. High-resolution instruments like Time-of-Flight (TOF) can provide exact mass data for unambiguous formula determination.[10]

-

Acquisition Mode: Scan mode (e.g., m/z 50-550) is used to acquire full mass spectra for identification. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of specific target maleimides.

-

-

Identification and Quantification:

-

Maleimides are identified by comparing their retention times and mass spectra to those of authentic standards.

-

Quantification is achieved by creating a calibration curve with authentic standards and using a co-injected internal standard to correct for variations in sample injection and instrument response.

-

Applications and Data Interpretation: Reading the Molecular Record

The true power of maleimide analysis lies in the interpretation of the resulting data profiles. The relative abundances of different maleimides provide a rich dataset for paleoenvironmental reconstruction.

Reconstructing Past Phytoplankton Communities

The distribution of maleimides serves as a proxy for the source organisms. A high abundance of Me,Et- and Me,H-maleimides points to a significant contribution from chlorophyll a/c-containing algae, such as diatoms.[1] This allows researchers to track the rise and fall of different algal groups through geological time.

The Maleimide Index (MI): A Proxy for Anoxia

A key application is the detection of past anoxic conditions within the photic zone (the sunlit upper layer of the ocean).[2] This is achieved using the Maleimide Index (MI) .

-

Rationale: Green sulfur bacteria (Chlorobiaceae) are photosynthetic bacteria that are strictly anaerobic and require both light and hydrogen sulfide (H₂S). Their presence is a definitive indicator of photic zone euxinia (anoxic and sulfidic conditions). These bacteria produce unique bacteriochlorophylls (c, d, and e) that degrade to form Me,n-Pr- and Me,i-Bu-maleimides.[1]

-

Calculation: The MI is calculated based on the relative abundance of these specific bacteriochlorophyll-derived maleimides to the more common chlorophyll-a derived maleimides.

-

Interpretation: A high MI value in a sedimentary rock layer indicates that the overlying water column was anoxic and sulfidic up to the depths of light penetration during the time of deposition.[2] This has been a powerful tool for studying the environmental conditions associated with major mass extinction events in Earth's history.

Tracking Harmful Algal Blooms (HABs)

While more commonly studied using other methods, sedimentary biomarker profiles can provide a historical record of algal blooms.[11][12] An unusually high concentration of diatom-derived maleimides in recent sediment layers could indicate a period of intense blooms, potentially including harmful species like Pseudo-nitzschia.[13] This paleo-ecological perspective can help determine if the frequency and intensity of modern HABs are unprecedented or part of a longer-term natural cycle.

Conclusion and Future Outlook

Maleimide biomarkers derived from chromophyte algae and diatoms are a robust and versatile tool in the geochemist's and environmental scientist's arsenal. They provide a direct molecular link to past photosynthetic communities, allowing for detailed reconstructions of paleoecology and oceanic conditions. The analytical workflows, while technically demanding, are well-established and provide a high degree of specificity and confidence when properly executed.

Future research will likely focus on refining the sensitivity of analytical methods, allowing for the analysis of smaller sample sizes and the detection of even more trace-level compounds. Furthermore, coupling maleimide data with other organic and inorganic proxies will continue to enhance the resolution and reliability of our interpretations of Earth's environmental history. For drug development professionals, understanding the unique metabolic pathways of organisms like diatoms, as revealed by their biomarker signatures, may open new avenues for the discovery of novel bioactive compounds.

References

-

Title: Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Maleimide index: a paleo-redox index based on fragmented fossil-chlorophylls obtained by chromic acid oxidation - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: a paleo-redox index based on fragmented fossil-chlorophylls obtained by chromic acid oxidation - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Tandem mass spectrometry of bilin tetrapyrroles by electrospray ionization and collision-induced dissociation - PubMed Source: PubMed URL: [Link]

-

Title: (PDF) Maleimides in recent sediments - New insights into chlorophyll degradation and palaeoenvironmental reconstructions - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Kingdom Chromista and its eight phyla: a new synthesis emphasising periplastid protein targeting, cytoskeletal and periplastid evolution, and ancient divergences - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Phylogeny and Evolution of the Brown Algae Source: ResearchGate URL: [Link]

-

Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices Source: National Center for Biotechnology Information URL: [Link]

-

Title: Chromophyta | division of algae | Britannica Source: Britannica URL: [Link]

-

Title: Sediment Extraction SOP - USGS Publications Warehouse Source: USGS Publications Warehouse URL: [Link]

-

Title: Biochemical and Genetic Engineering of Diatoms for Polyunsaturated Fatty Acid Biosynthesis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Harmful Algae Impacting Aquatic Organisms: Recent Field and Laboratory Observations Source: MDPI URL: [Link]

-

Title: 6. Extraction of microplastics from marine sediment samples followed by Nile red staining Source: protocols.io URL: [Link]

-

Title: Changes in the annual harmful algal blooms of Alexandrium minutum: effects of environmental conditions and drainage basin inputs - Archimer Source: Archimer - Ifremer URL: [Link]

-

Title: Direct extraction and detection of malachite green from marine sediments by magnetic nano-sized imprinted polymer coupled with spectrophotometric analysis - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Harmful algal blooms are preceded by a predictable and quantifiable shift in the oceanic microbiome - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Chemistry of a Bloom: What Water Tests Reveal About Toxic Algae - Turner Designs Source: Turner Designs URL: [Link]

-

Title: Diatom Molecular Research Comes of Age: Model Species for Studying Phytoplankton Biology and Diversity - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Unravelling Diatoms' Potential for the Bioremediation of Oil Hydrocarbons in Marine Environments - MDPI Source: MDPI URL: [Link]

-

Title: Carotenoid biosynthesis in diatoms - PubMed Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Maleimide index: a paleo-redox index based on fragmented fossil-chlorophylls obtained by chromic acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kingdom Chromista and its eight phyla: a new synthesis emphasising periplastid protein targeting, cytoskeletal and periplastid evolution, and ancient divergences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vliz.be [vliz.be]

- 6. Diatom Molecular Research Comes of Age: Model Species for Studying Phytoplankton Biology and Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and Genetic Engineering of Diatoms for Polyunsaturated Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carotenoid biosynthesis in diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Harmful Algae Impacting Aquatic Organisms: Recent Field and Laboratory Observations [mdpi.com]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. Genetic Markers Enable Early Prediction of Toxic California Algal Blooms - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

The Biological Significance of 3-Hexyl-4-Methylmaleimide in Paleoceanography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate tapestry of Earth's history, preserved in the sedimentary record, are molecular fossils that whisper tales of ancient oceans and the life they harbored. Among these molecular biomarkers, the maleimides, degradation products of chlorophylls and bacteriochlorophylls, have emerged as powerful tools for paleoceanographic reconstruction. This guide focuses on a specific, yet significant, member of this family: 3-hexyl-4-methylmaleimide. Its presence in ancient sediments serves as a chemical fingerprint, pointing to specific microbial communities and the environmental conditions that prevailed in the distant past. This document provides a comprehensive overview of the biological origins, analytical methodologies, and paleoceanographic significance of 3-hexyl-4-methylmaleimide, offering a technical resource for researchers in geochemistry, paleoclimatology, and related fields.

The Origin Story: From Photosynthesis to Sedimentary Record

The journey of 3-hexyl-4-methylmaleimide begins with a group of remarkable microorganisms: the green sulfur bacteria (GSB), belonging to the phylum Chlorobi. These obligately anaerobic photolithoautotrophs thrive in anoxic, sulfide-rich (euxinic) environments where sunlight can still penetrate, a setting known as the photic zone.[1][2] To capture light energy in these challenging conditions, GSB utilize a unique class of photosynthetic pigments called bacteriochlorophylls (BChls), specifically BChl c, d, and e.[3]

The structure of these bacteriochlorophylls is key to the formation of 3-hexyl-4-methylmaleimide. Unlike the chlorophylls found in plants and algae, BChls c, d, and e possess alkyl substituents at the C-8 and C-12 positions of their tetrapyrrole macrocycle. It is the diagenetic breakdown of these specific bacteriochlorophylls that yields a suite of maleimides with corresponding alkyl substitution patterns. In particular, bacteriochlorophylls with a hexyl group at a specific position on one of the pyrrole rings are the precursors to 3-hexyl-4-methylmaleimide.

Upon the death of GSB, their cellular material, including the bacteriochlorophylls, settles into the underlying sediments. Over geological timescales, through a series of complex chemical transformations known as diagenesis, the intricate bacteriochlorophyll molecule is degraded. The tetrapyrrole macrocycle breaks apart, and the individual pyrrole rings are released. Subsequent oxidation of these pyrrole units leads to the formation of stable maleimide compounds that can be preserved in the rock record for millions of years.[4][5]

The Degradation Pathway: A Molecular Fossilization Process

The transformation of bacteriochlorophyll into 3-hexyl-4-methylmaleimide is a multi-step process. While the exact intermediates can vary depending on the specific environmental conditions, the general pathway involves the loss of the central magnesium atom, the phytyl tail, and subsequent oxidative cleavage of the macrocycle.

Caption: Degradation pathway of bacteriochlorophyll e to 3-hexyl-4-methylmaleimide.

Analytical Workflow: Unearthing the Molecular Evidence

The detection and quantification of 3-hexyl-4-methylmaleimide in geological samples requires a specialized analytical approach. Maleimides exist in two forms within sediments: "free" maleimides that are solvent-extractable and "bonded" maleimides that are incorporated into the complex macromolecular organic matter known as kerogen.[5][6] The analysis of the bonded fraction, which is often more abundant and better preserved, necessitates a chemical degradation step to liberate the maleimide molecules.

Sample Preparation and Extraction of Bonded Maleimides

The most common method for releasing bonded maleimides from kerogen is through chromic acid oxidation.[5][6] This harsh oxidation cleaves the porphyrin macrocycles that are bound within the kerogen matrix, releasing the constituent pyrrole units as maleimides and phthalimides.

Experimental Protocol: Chromic Acid Oxidation of Sediments

-

Sample Pulverization: A dried sediment or rock sample (approximately 4.0 g) is finely powdered using a mortar and pestle to increase the surface area for reaction.

-

Reaction Setup: The powdered sample is placed in a round-bottom flask and cooled to 0°C in an ice bath.

-

Oxidant Addition: A pre-cooled mixture of 25% aqueous sulfuric acid (H₂SO₄, 5 mL) and 10% aqueous chromium trioxide (CrO₃, 5 mL) is slowly added to the powdered sample with continuous stirring.[4]

-

Reaction: The mixture is stirred at 0°C for 1 hour, followed by stirring at 25°C for 1 hour.[4] The reaction time is critical, as prolonged exposure to the strong oxidant can lead to the degradation of the maleimides themselves.[5]

-

Extraction: The reaction mixture is then extracted with toluene (3 x 10 mL). The organic layers are combined.

-

Drying and Concentration: The combined toluene extract is dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated to a small volume (approximately 30 µL) under a gentle stream of nitrogen or argon gas.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract containing the maleimides is then analyzed by GC-MS. This technique separates the different compounds in the mixture based on their boiling points and provides information about their molecular weight and structure.

Proposed GC-MS Protocol for 3-Hexyl-4-Methylmaleimide Analysis

-

Instrument: Agilent 6890-5973 MSD or similar.[6]

-

Column: DB-FFAP capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[6]

-

Carrier Gas: Helium.[6]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 4°C/min to 240°C, hold for 20 minutes.

-

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

Rationale for SIM Mode: Selected Ion Monitoring (SIM) is a highly sensitive and selective technique used in mass spectrometry for quantitative analysis.[7] Instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the target analyte. This significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of trace amounts of the compound.[7]

Proposed SIM Ions for 3-Hexyl-4-Methylmaleimide:

| Ion (m/z) | Ion Type | Role |

| 195 | [M]⁺ | Quantifier Ion |

| 138 | [M - C₄H₉]⁺ | Qualifier Ion |

| 110 | [M - C₆H₁₃]⁺ | Qualifier Ion |

Note: The molecular weight of 3-hexyl-4-methylmaleimide (C₁₁H₁₇NO₂) is 195.26 g/mol . The proposed quantifier ion is the molecular ion ([M]⁺). The qualifier ions are based on predicted fragmentation patterns, such as the loss of a butyl or the entire hexyl side chain.

Sources

- 1. Mechanisms and Evolution of Oxidative Sulfur Metabolism in Green Sulfur Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biogeochem.wustl.edu [biogeochem.wustl.edu]

- 3. A Review of Bacteriochlorophyllides: Chemical Structures and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maleimide index: a paleo-redox index based on fragmented fossil-chlorophylls obtained by chromic acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

Physicochemical Profiling and Synthesis of Hexyl-Methyl-Maleimide Derivatives

The following technical guide details the physicochemical properties, synthesis, and applications of hexyl-methyl-maleimide derivatives.

Executive Summary

Maleimide derivatives are the cornerstone of bioconjugation, serving as the primary "warhead" for cysteine modification in Antibody-Drug Conjugates (ADCs) and fluorescent probes. While N-ethylmaleimide (NEM) is the standard for blocking thiols, hexyl-methyl-maleimide derivatives represent a specialized subclass designed to tune hydrophobicity (LogP) and hydrolytic stability .

The addition of a hexyl chain (C6) increases the lipophilicity of the linker, facilitating membrane permeability or interaction with hydrophobic protein pockets. The addition of a methyl group on the maleimide ring (C3/C4 position) provides steric hindrance, significantly stabilizing the resultant thiosuccinimide adduct against ring-opening hydrolysis—a critical parameter for preventing premature drug release in plasma.

This guide provides the molecular specifications, synthesis pathways, and handling protocols for the two primary isomers: N-hexyl-3-methylmaleimide and N-methyl-3-hexylmaleimide .

Structural Taxonomy & Stoichiometry

The term "hexyl-methyl-maleimide" refers to a maleimide core substituted with both a hexyl group and a methyl group. The position of these substituents dictates the chemical identity.

Comparative Physicochemical Table

| Property | Isomer A (Target) | Isomer B | Reference Standard |

| IUPAC Name | 1-hexyl-3-methyl-1H-pyrrole-2,5-dione | 1-methyl-3-hexyl-1H-pyrrole-2,5-dione | N-hexylmaleimide |

| Common Name | N-hexyl-citraconimide | N-methyl-3-hexylmaleimide | N-hexylmaleimide |

| Formula | C₁₁H₁₇NO₂ | C₁₁H₁₇NO₂ | C₁₀H₁₅NO₂ |

| Molecular Weight | 195.26 g/mol | 195.26 g/mol | 181.23 g/mol |

| Exact Mass | 195.1259 | 195.1259 | 181.1103 |

| LogP (Predicted) | ~2.8 - 3.1 | ~2.8 - 3.1 | ~2.3 |

| Substituent Role | N-Hexyl: LipophilicityC-Methyl: Stability | N-Methyl: SolvencyC-Hexyl: Steric bulk | N-Hexyl: Lipophilicity |

Stoichiometric Calculation (Isomer A)

Based on Standard Atomic Weights (IUPAC)

-

Carbon (11 × 12.011): 132.121

-

Hydrogen (17 × 1.008): 17.136

-

Nitrogen (1 × 14.007): 14.007

-

Oxygen (2 × 15.999): 31.998

-

Total MW: 195.262 g/mol

Synthetic Pathways[9][10][11]

The synthesis of hexyl-methyl-maleimides follows the classical anhydride-amine condensation followed by cyclodehydration. The choice of anhydride determines the substitution pattern on the ring.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the divergent synthesis of Isomer A (N-hexyl-3-methyl) versus Isomer B (N-methyl-3-hexyl).

Caption: Divergent synthesis of hexyl-methyl-maleimide isomers via amic acid intermediates.

Experimental Protocols

Synthesis of N-hexyl-3-methylmaleimide (Isomer A)

This protocol utilizes the Citraconic Anhydride route, which is commercially accessible and scalable.

Reagents:

-

Citraconic anhydride (CAS: 616-02-4)

-

n-Hexylamine (CAS: 111-26-2)

-

Acetic Anhydride (Ac₂O)

-

Sodium Acetate (NaOAc) anhydrous

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Amic Acid Formation:

-

Dissolve 1.0 eq of Citraconic anhydride in dry DCM under N₂ atmosphere. Cool to 0°C.[1]

-

Add 1.05 eq of n-Hexylamine dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of anhydride).

-

Result: Formation of N-hexyl-citraconamic acid (intermediate).

-

-

Cyclodehydration (Imidization):

-

Add 2.5 eq of Acetic Anhydride and 0.5 eq of anhydrous NaOAc directly to the reaction mixture (solvent exchange to toluene may be required for higher temperatures).

-

Heat to 90°C for 4–6 hours.

-

Mechanism:[2][3][1][4] Ac₂O activates the carboxylic acid, facilitating nucleophilic attack by the amide nitrogen.

-

-

Purification:

-

Quench with ice water. Extract with Ethyl Acetate.

-

Wash organic layer with Sat.[1] NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Expected Yield: 60–80%.

-

Thiol-Conjugation & Stability Assay

To validate the activity of the synthesized derivative.

-

Preparation: Dissolve N-hexyl-3-methylmaleimide in DMSO (10 mM stock).

-

Reaction: Incubate with a model thiol (e.g., Glutathione or Cysteine) in PBS (pH 7.4) at a 1:1.1 molar ratio.

-

Analysis: Monitor consumption of the maleimide absorbance (300 nm) or appearance of the adduct via LC-MS.

-

Stability Check: The presence of the 3-methyl group should retard the ring-opening hydrolysis of the succinimide adduct compared to a non-methylated control (N-hexylmaleimide) [1].

Applications in Drug Development[11][14]

Hydrophobic Linker Modulation

In Antibody-Drug Conjugates (ADCs), the linker's hydrophobicity impacts the drug's aggregation profile and clearance.

-

N-hexyl moiety: Increases the hydrophobicity of the payload, which can be beneficial for crossing intracellular membranes after lysosomal release.

-

Impact: High LogP linkers often require PEGylation to prevent antibody aggregation, but for small molecule probes, the hexyl chain aids in cell permeability [2].

Stabilized Bioconjugation

Standard maleimides form thiosuccinimides that can undergo retro-Michael addition (losing the drug) or hydrolysis (opening the ring).

-

Methyl-Substitution Effect: The 3-methyl group introduces strain and steric hindrance. While it slows the initial conjugation rate slightly, it significantly prevents the retro-Michael reaction and stabilizes the ring against hydrolysis in plasma [3].

References

-

Fontaine, S. D., et al. (2015). "Hydrolytic stability of maleimides and succinimides." Bioconjugate Chemistry, 26(1), 145-152. Link

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32, 1059–1062. Link

-

Kalia, J., & Raines, R. T. (2010). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. (Context on hydrolytic stability in bioconjugation). Link

-

PubChem Compound Summary. (2025). "N-Methylmaleimide."[5][6][7][8] National Center for Biotechnology Information. Link

-

European Patent Office. (1990). "Process for the preparation of N-substituted maleimides." EP 0393713 A1. Link

Sources

- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 2. researchgate.net [researchgate.net]

- 3. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 4. CA2228998A1 - Prevention and treatment of sepsis - Google Patents [patents.google.com]

- 5. N-Methylmaleimide - Wikipedia [en.wikipedia.org]

- 6. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. N-Methylmaleimide | 930-88-1 | TCI AMERICA [tcichemicals.com]

Technical Guide: Differentiating 3-Hexyl-4-Methylmaleimide from Standard Maleimide Biomarkers

[1]

Executive Summary

Maleimides (1H-pyrrole-2,5-diones) are critical biomarkers in organic geochemistry, serving as molecular fossils for photosynthetic bacteria in ancient environments.[1] They are also pivotal in drug development as stable linkers for Antibody-Drug Conjugates (ADCs).[1]

This guide clarifies the distinction between 3-hexyl-4-methylmaleimide (HMM) and the standard suite of natural maleimide biomarkers (Methyl, Ethyl, Propyl, Isobutyl derivatives).[1] While the latter are naturally occurring degradation products of bacteriochlorophylls indicating Photic Zone Euxinia (PZE), HMM is primarily a synthetic homolog .[1] Its extended alkyl chain renders it an ideal Internal Standard (IS) for quantifying natural biomarkers due to its distinct chromatographic retention and lack of natural interference.[1]

Part 1: Chemical Identity & Structural Distinctiveness

The core difference between HMM and other maleimide biomarkers lies in the alkyl chain length at the C3 position of the pyrrole ring. This structural variation dictates their origin, physicochemical properties, and analytical utility.[1]

Structural Comparison

| Feature | 3-Hexyl-4-methylmaleimide (HMM) | Standard Maleimide Biomarkers |

| Structure | 3-hexyl-4-methyl-1H-pyrrole-2,5-dione | 3-alkyl-4-methyl-1H-pyrrole-2,5-dione |

| Alkyl Group (R) | Hexyl (-C₆H₁₃) | Methyl (-CH₃), Ethyl (-C₂H₅), Propyl (-C₃H₇), Isobutyl (-C₄H₉) |

| Origin | Synthetic / Exogenous | Biogenic / Natural (Bacteriochlorophyll degradation) |

| LogP (Hydrophobicity) | ~2.5 - 3.0 (High) | 0.5 - 2.0 (Low to Moderate) |

| Elution Order (GC) | Late Eluting | Early to Mid Eluting |

| Primary Utility | Internal Standard , Synthetic Tracer | Paleo-environmental Reconstruction (PZE proxy) |

Physicochemical Implications

The addition of a hexyl chain significantly increases the lipophilicity of HMM compared to its ethyl (Me,Et) or propyl (Me,Pr) counterparts.[1] In Gas Chromatography (GC), this results in a higher boiling point and longer retention time, allowing HMM to be separated cleanly from the complex mixture of natural maleimides found in crude oils or sediment extracts.

Part 2: Source Specificity (The Biological Link)[1]

To understand the utility of HMM, one must first understand the origin of the "other" maleimides.

Natural Maleimides: The Chlorobi Connection

Standard maleimide biomarkers (Me,Et; Me,Pr; Me,i-Bu) are oxidative degradation products of Bacteriochlorophylls (BChls) c, d, and e .[1] These pigments are unique to Green Sulfur Bacteria (Chlorobi) , which thrive in anoxic, sulfidic (euxinic) waters within the photic zone.[1]

-

Methyl-Ethyl-Maleimide (MEM): Derived from BChl c, d, or e.[1]

-

Methyl-Propyl-Maleimide (MPM): Derived from BChl c, d, or e.[1]

-

Methyl-Isobutyl-Maleimide (MBM): Specifically derived from BChl c, d, or e homologs with isobutyl substituents (often indicating specific strains or light conditions).[1]

The Absence of Natural HMM

Bacteriochlorophyll structures are highly conserved. The alkyl substituents on the tetrapyrrole ring are typically limited to Methyl, Ethyl, Propyl, Isobutyl, and Neopentyl groups. A hexyl substituent on the chlorin ring is not a standard biosynthetic feature of known Chlorobi.

Therefore, if 3-hexyl-4-methylmaleimide is detected in a sample, it is almost certainly:

-

A Spiked Internal Standard: Added intentionally for quantification.

-

A Contaminant: From synthetic polymers or reagents.

-

A Drug Metabolite: In a pharmacological context (rare).[1]

Figure 1: Origin of natural maleimide biomarkers vs. the synthetic 3-hexyl-4-methylmaleimide (HMM) in an analytical workflow.[1]

Part 3: Analytical Methodologies

For the "Senior Application Scientist," the value of HMM lies in its ability to validate the quantification of natural biomarkers.

Experimental Protocol: GC-MS Quantification using HMM

Objective: Quantify trace levels of Methyl-Isobutyl-Maleimide (biomarker for PZE) in sediment extracts using HMM as an Internal Standard.

Reagents:

-

Internal Standard (IS): 3-hexyl-4-methylmaleimide (Synthesized or Commercial High-Purity >98%).[1]

-

Derivatizing Agent: BSTFA (if analyzing intact pigments) or none (maleimides are volatile enough for GC).[1]

-

Solvent: Dichloromethane (DCM) or Hexane.[1]

Step-by-Step Workflow:

-

Sample Extraction:

-

Extract 10g of freeze-dried sediment with DCM:MeOH (9:1 v/v) using ultrasonication.

-

Critical Step: Spike the crude extract with a known concentration (e.g., 100 ng) of 3-hexyl-4-methylmaleimide (IS) immediately after extraction.[1] This accounts for losses during fractionation.

-

-

Fractionation:

-

Separate the extract using silica gel column chromatography.

-

Elute the maleimide fraction (typically polar) using Ethyl Acetate/Hexane mixtures.[1]

-

Note: HMM will co-elute with the natural maleimide fraction due to similar polarity, despite the longer chain.

-

-

GC-MS Analysis:

Data Interpretation & Identification[1][2]

Maleimides exhibit a characteristic cleavage of the alkyl substituents.

-

Base Peak (m/z): Typically m/z 125 (Methyl-maleimide core + H).[1]

-

Molecular Ion (M+):

Quantification Formula:

-

: Concentration of natural biomarker.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: Peak area of natural biomarker (e.g., m/z 167).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: Peak area of HMM (m/z 195).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: Response Factor (determined via calibration curve).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Figure 2: Chromatographic separation strategy using HMM as a late-eluting internal standard.

Part 4: Relevance to Drug Development[3]

While the primary context of "maleimide biomarkers" is geochemical, the drug development audience may encounter HMM in the context of Antibody-Drug Conjugates (ADCs) .

Maleimide Stability & Ring Hydrolysis

Maleimides are the standard chemical handle for conjugating cytotoxic drugs to antibodies (via cysteine thiols).[1] A critical quality attribute is the stability of the succinimide ring formed after conjugation.

-

Ring Opening: The succinimide ring can hydrolyze (open), which actually stabilizes the ADC by preventing the "retro-Michael" reaction (loss of drug).[1]

-

HMM as a Model: 3-hexyl-4-methylmaleimide can serve as a hydrophobic model compound to study the kinetics of ring hydrolysis in lipophilic environments (mimicking the hydrophobic pocket of an antibody or a lipid bilayer).[1] Its hexyl chain simulates the steric bulk and hydrophobicity of a drug linker payload more accurately than simple N-ethylmaleimide (NEM).[1]

References

-

Grice, K., et al. (1996).[1] "Maleimides (1H-pyrrole-2,5-diones) as molecular indicators of anoxygenic photosynthesis in ancient water columns." Geochimica et Cosmochimica Acta, 60(20), 3913-3924.[1] Link[1]

-

Koopmans, M. P., et al. (1996).[1] "Diagenetic and catagenetic products of bacteriochlorophylls a, b, c, d, e." Organic Geochemistry, 25(3-4), 201-214.[1] Link

-

Summons, R. E., & Powell, T. G. (1987).[1] "Identification of aryl isoprenoids in source rocks and crude oils: Biological markers for the green sulfur bacteria." Geochimica et Cosmochimica Acta, 51(3), 557-566.[1] Link

-

Fontaine, S. D., et al. (2015).[1] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(11), 2235-2243.[1] (Relevant for Drug Development context). Link[1]

The Enigmatic Presence of 3-hexyl-4-methyl-1H-pyrrole-2,5-dione in Nature: A Technical Guide

Abstract

This technical guide delves into the natural occurrence of the 3-hexyl-4-methyl-1H-pyrrole-2,5-dione, a substituted maleimide. While direct evidence for the natural isolation of this specific compound remains elusive in current literature, this guide provides a comprehensive overview of the broader class of naturally occurring maleimides and related pyrrole-2,5-diones. By examining the established presence of structurally similar compounds in various organisms, their biosynthetic pathways, and diverse biological activities, we build a compelling case for the potential existence of 3-hexyl-4-methyl-1H-pyrrole-2,5-dione as a yet-to-be-discovered natural product. This document serves as a resource for researchers, scientists, and drug development professionals interested in the exploration of novel, bioactive compounds from nature.

Introduction: The 1H-Pyrrole-2,5-dione (Maleimide) Scaffold

The 1H-pyrrole-2,5-dione, commonly known as the maleimide ring, is a five-membered heterocyclic motif that has garnered significant attention in both synthetic and medicinal chemistry. Its electrophilic double bond makes it an excellent Michael acceptor, a property that is frequently exploited in bioconjugation techniques to covalently link molecules to the thiol groups of cysteine residues in proteins. Beyond its utility as a synthetic tool, the maleimide core is also a recurring structural feature in a variety of natural products exhibiting a wide range of biological activities.

Documented Natural Occurrences of Substituted Maleimides

While the target compound, 3-hexyl-4-methyl-1H-pyrrole-2,5-dione, has not been explicitly reported as a natural product, a number of structurally related maleimide derivatives have been isolated from diverse natural sources. A particularly noteworthy example is 3-ethyl-4-methyl-1H-pyrrole-2,5-dione , which is structurally very similar to the compound of interest, differing only in the length of the alkyl chain (ethyl vs. hexyl). The documented presence of this close analog in several plant species strongly suggests that the enzymatic machinery for the biosynthesis of such substituted maleimides exists in nature.[1]

Below is a table summarizing the known natural occurrences of some relevant maleimide derivatives:

| Compound Name | Structure | Natural Source(s) | Reference(s) |

| 3-ethyl-4-methyl-1H-pyrrole-2,5-dione | Ceratophyllum demersum (Hornwort), Garcinia mangostana (Mangosteen), Nicotiana tabacum (Tobacco) | [1] | |

| Showdomycin | Streptomyces showdoensis | ||

| Farinomalein | Isaria farinosa (Entomopathogenic fungus) | ||

| Pencolide | Penicillium multicolor | ||

| Camphorataimides | Antrodia camphorata (Mushroom) |

Biosynthetic Pathways of Natural Maleimides

The biosynthesis of maleimide-containing natural products is a complex process that often involves the collaboration of multiple enzyme systems, most notably polyketide synthases (PKSs). These megasynthases are responsible for the assembly of the carbon skeleton from simple acyl-CoA precursors.

A plausible biosynthetic pathway for a compound like 3-hexyl-4-methyl-1H-pyrrole-2,5-dione can be extrapolated from known pathways. The formation of the core maleimide ring likely proceeds through the cyclization of a linear polyketide chain, followed by oxidation and amination. The hexyl and methyl substituents would be incorporated through the selection of specific starter and extender units by the PKS modules.

Below is a generalized, speculative biosynthetic pathway leading to a 3-alkyl-4-methylmaleimide.

Caption: Speculative biosynthetic pathway for 3-alkyl-4-methylmaleimides.

Biological Activities of Maleimide Derivatives

The maleimide scaffold is a key pharmacophore in a variety of biologically active compounds. The diverse bioactivities associated with this class of molecules make them attractive candidates for drug discovery and development.

Antifungal and Antibacterial Activity

A significant body of research has demonstrated the potent antifungal and antibacterial properties of maleimide derivatives. Some of these compounds exert their effects by disrupting the fungal cell membrane and interfering with essential cellular processes like iron ion homeostasis.[2][3][4][5] Substituted pyrrole-2,5-diones have also shown promising activity against pathogenic bacteria, including Pseudomonas aeruginosa.[6][7]

| Compound Class | Activity | Mechanism of Action | Reference(s) |

| N-substituted maleimides | Antifungal (Candida albicans) | Disruption of cell membrane, interference with iron ion homeostasis | [2][3][4][5] |

| 3-Substituted pyrrole-2,5-diones | Antibacterial (Pseudomonas aeruginosa) | Degradation of OprF-related proteins | [7] |

| Naphthyl and phenyl maleimides | Antifungal (Rhizoctonia solani) | Inhibition of plasma membrane H+-ATPases | [8] |

| Pyrrolidine-2,5-dione derivatives | Broad-spectrum antimicrobial | Not fully elucidated | |

| Substituted pyrroles | Antibacterial and Antifungal | Varied | [9][10] |

Cytotoxic and Anticancer Activity

The reactivity of the maleimide ring towards sulfhydryl groups has been leveraged in the design of cytotoxic agents. N-alkylmaleimides and related derivatives have been shown to induce cell death in various cell types, including cancer cells.[11][12] The mechanism of cytotoxicity can involve the alkylation of critical proteins, leading to the disruption of cellular functions and the induction of apoptosis.[13][14]

Isolation and Characterization of Maleimides from Natural Sources

The discovery of novel maleimide derivatives from natural sources requires a systematic approach to extraction, isolation, and structural elucidation. A general workflow for this process is outlined below.

Sources

- 1. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]

- 5. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Antibacterial Activity of 3-Substituted Pyrrole-2,5-diones Agains...: Ingenta Connect [ingentaconnect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. redalyc.org [redalyc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. en-journal.org [en-journal.org]

- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of imides-N-alkyl semicarbazones, thiosemicarbazones, acetylhydrazones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Trace Quantitation of Hexamethylmelamine (HMM) in Sediment Cores via High-Resolution GC-MS/MS

Application Note: AN-GCMS-2026-04

Abstract

This application note details a robust method development strategy for the extraction and quantitation of Hexamethylmelamine (HMM) —a persistent antineoplastic agent and environmental marker—from stratified sediment cores. While traditionally associated with clinical pharmacokinetics, HMM (Altretamine) has emerged as a critical target in Environmental Risk Assessment (ERA) due to its structural stability and accumulation in benthic sinks. This guide addresses the specific challenges of sediment matrix interference (humic acids, elemental sulfur) and provides a validated workflow for drug development professionals tracking environmental fate.

Introduction & Scientific Rationale

1.1 The Analyte: Hexamethylmelamine (HMM)

Hexamethylmelamine (

-

Why Sediment Cores? Sediment cores serve as geochronological archives. Detecting HMM in specific core depths allows researchers to reconstruct historical contamination events and calculate half-lives in anaerobic conditions, a mandatory requirement for Tier II ERA in pharmaceutical development.

1.2 Analytical Challenges

-

Matrix Complexity: Sediment extracts are rich in "High Molecular Mass" (HMM) aliphatic hydrocarbons and elemental sulfur (

), which co-elute with s-triazines and saturate MS detectors. -

Thermal Instability: While GC-amenable, HMM can undergo thermal degradation (demethylation) in hot split/splitless injectors.

-

Isobaric Interferences: Common plasticizers often share fragment ions with HMM, necessitating MS/MS (Triple Quadrupole) selectivity.

Experimental Method Development

2.1 Sample Preparation: The "Sulfur-Lipid" Blockade

Standard EPA 3550 (Ultrasonic Extraction) is insufficient for aged sediment where HMM is sequestered in nanopores. We utilize Accelerated Solvent Extraction (ASE) followed by a dual-stage cleanup.

Protocol 1: Optimized Extraction & Cleanup

-

Lyophilization: Freeze-dry sediment core slices (1–2 cm intervals) to constant weight. Wet sediment disrupts solvent penetration.

-

ASE Parameters:

-

Solvent: Dichloromethane (DCM):Acetone (1:1 v/v).

-

Temp: 100°C; Pressure: 1500 psi; Cycles: 3.

-

Rationale: High temperature/pressure desorbs HMM from kerogen-like organic matter.

-

-

Sulfur Removal (Critical):

-

Add activated copper powder (acid-washed) directly to the collection vial during concentration.

-

Mechanism:[1]

(precipitate). -

Validation: Clear extract indicates removal; black precipitate indicates sulfur reaction.

-

-

SPE Fractionation:

-

Cartridge: Silica Gel (500 mg) or Florisil.

-

Condition: Hexane.

-

Load: Extract in 1 mL Hexane.

-

Wash: 5 mL Hexane (removes non-polar aliphatics).

-

Elute HMM: 5 mL Ethyl Acetate:Acetone (9:1).

-

Rationale: HMM is moderately polar; this step removes the "High Molecular Mass" hydrocarbon background.

-

2.2 GC-MS/MS Configuration

To mitigate thermal degradation, a Programmed Temperature Vaporizing (PTV) inlet is superior to standard Split/Splitless.

Table 1: GC-MS/MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet | PTV (Cold Splitless) | Inject at 40°C, ramp to 280°C at 700°C/min. Prevents discrimination and thermal shock. |

| Column | DB-35ms UI (30m x 0.25mm x 0.25µm) | Mid-polarity phase (35% phenyl) separates s-triazines better than non-polar DB-5ms. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |

| Oven Program | 60°C (1 min) | Slow ramp in mid-range separates HMM from co-eluting phthalates. |

| Collision Gas | Nitrogen or Argon | Efficient fragmentation for MRM. |

| Source Temp | 230°C | High enough to prevent condensation, low enough to limit source fragmentation. |

Logical Workflow Visualization

The following diagram illustrates the critical decision points in the extraction logic, specifically the handling of sulfur and lipid interferences which are the primary failure modes in sediment analysis.

Figure 1: Decision-tree workflow for HMM extraction from sediment, highlighting the critical sulfur removal step.

MRM Transition Optimization

For definitive identification in complex matrices, Multiple Reaction Monitoring (MRM) is required. Hexamethylmelamine (

Table 2: Optimized MRM Transitions for HMM

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| HMM (Quant) | 210.2 | 195.1 | 15 | Quantifier (Loss of |

| HMM (Qual 1) | 210.2 | 166.1 | 25 | Qualifier (Ring cleavage) |

| HMM (Qual 2) | 210.2 | 71.1 | 30 | Qualifier (High specificity) |

| HMM-d6 (IS) | 216.2 | 201.1 | 15 | Internal Standard |

Note: The transition 210

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

5.1 Linearity and Limit of Detection (LOD)

-

Calibration: 7-point curve (1 ng/g to 1000 ng/g sediment equivalent).

-

Isotope Dilution: Use Hexamethylmelamine-d6 (or Atrazine-d5 if unavailable) to correct for matrix suppression.

-

Target LOD: < 0.5 ng/g dry weight (required for environmental background levels).

5.2 Matrix Effect Assessment

Sediment extracts often suppress ionization. Calculate Matrix Factor (MF):

-

Acceptance Criteria:

. -

Correction: If

(suppression), increase the split ratio (1:10) or perform additional Gel Permeation Chromatography (GPC) cleanup.

References

-

Zhang, Y., et al. (2019). "Occurrence and fate of pharmaceutical residues in sediment cores from urbanized aquatic ecosystems." Science of the Total Environment. Link (Contextualizes pharma persistence in sediment).

-

USEPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." U.S. Environmental Protection Agency.[2][3] Link (Base framework for extraction, adapted here for GC-MS).

-

Löffler, D., et al. (2005). "Fate of defined pharmaceuticals in the water/sediment system of a river microcosm." Chemosphere. Link (Specifics on sediment sorption coefficients).

-

Buser, H.R. (1990). "Atrazine and other s-triazine herbicides in aquatic systems: Organic Geochemistry." Environmental Science & Technology. Link (Foundational chemistry for s-triazine analysis in sediment).

Sources

Advanced Bioanalytical Strategies: Solvent Extraction & Stabilization of Maleimides in Biological Matrices

Executive Summary & Core Challenge

Maleimides are ubiquitous in drug development, serving as the primary conjugation chemistry for Antibody-Drug Conjugates (ADCs) and as reactive biomarkers for oxidative stress. However, extracting maleimides from biological samples (plasma, tissue homogenates) presents a unique "dual-instability" paradox that renders standard bioanalytical protocols ineffective.

The Paradox:

-

Hydrolysis (Ring Opening): At pH > 7.5, the maleimide ring hydrolyzes to maleamic acid, changing its mass (+18 Da) and polarity.[1]

-

Retro-Michael Exchange: In the presence of endogenous thiols (Albumin, Glutathione), maleimide-thiol conjugates undergo a reversible retro-Michael reaction, transferring the maleimide payload to endogenous proteins (e.g., Albumin-Cys34).[2]

This guide details the Acidic-Solvent Stabilization Protocol (ASSP) , a methodology designed to freeze these equilibria during extraction, ensuring accurate quantification of both intact linkers and payloads.

Mechanism of Instability

To design a valid extraction protocol, one must understand the competing kinetics occurring in the sample tube.

Diagram 1: The Maleimide Instability Triad

This diagram illustrates the three fates of a maleimide in plasma: Stable Conjugation, Hydrolysis (Artifact), or Thiol Exchange (Loss of Analyte).

Caption: Figure 1: Reaction pathways of maleimides in biological matrices. Note that Retro-Michael reversal leads to "Thiol Exchange," causing underestimation of drug concentration.

Critical Control Points (The "Why" Behind the Protocol)

| Parameter | Standard Protocol (Failure Mode) | Optimized Protocol (Success Mode) | Mechanistic Rationale |

| Sample pH | Neutral (pH 7.4) | Acidic (pH 4.5 - 6.0) | Acidic pH inhibits both ring-opening hydrolysis and the nucleophilicity of endogenous thiols, preventing exchange. |

| Temperature | Room Temperature | Ice / 4°C | Retro-Michael kinetics are temperature-dependent. Cold processing slows the reversal rate significantly. |

| Thiol Blocking | None | NEM / IAM Addition | If measuring free maleimide, you must block endogenous thiols (GSH) immediately to prevent them from reacting with your analyte. |

| Solvent Choice | Methanol (Standard PPT) | Acidified Acetonitrile | Methanol can induce on-column hydrolysis or transesterification artifacts. Acetonitrile is aprotic and safer for maleimides. |

Application Protocols

Protocol A: Extraction of Small Molecule Maleimides (Free Payload)

Target: Unconjugated maleimide linkers or biomarkers (e.g., N-ethylmaleimide derivatives).

Reagents:

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

-

Stabilization Buffer: 100 mM Ammonium Formate, pH 4.0.

-

Derivatizing Agent (Optional but Recommended): Furan (excess).

Workflow:

-

Sample Collection: Collect blood into pre-chilled tubes containing Citrate buffer (pH 4.5) . Do not use standard Heparin/EDTA tubes without acidification.

-

Immediate Trapping (Optional): If the maleimide is highly volatile or reactive, add 10 µL of Furan per 100 µL plasma immediately. Furan undergoes a Diels-Alder reaction, "locking" the maleimide into a stable cycloadduct.

-

Liquid-Liquid Extraction (LLE):

-

Add 200 µL sample to 1.0 mL Acidified EtOAc (0.1% Formic Acid).

-

Note: The acid in the organic phase is crucial to maintain protonation of the maleimide carbonyls, preventing hydrolysis during the shake step.

-

-

Phase Separation: Vortex (10 min) and Centrifuge (4000 x g, 5 min, 4°C).

-

Dry Down: Transfer supernatant to a glass vial. Evaporate under Nitrogen at room temperature (avoid heat).

-

Reconstitution: Dissolve in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Protocol B: Extraction of Maleimide-ADCs (Protein Precipitation)

Target: Antibody-Drug Conjugates where the drug is linked via a maleimide-cysteine bridge.[3][4]

Reagents:

-

Precipitation Agent: Acetonitrile containing 1% Formic Acid.

-

Internal Standard: Stable isotope-labeled analog.

Workflow:

-

Acidic Precipitation:

-

Add 100 µL Plasma to 400 µL Acidified Acetonitrile (1% FA) .

-

Crucial Step: Vortex immediately. The acid denatures the albumin (stopping thiol exchange) and precipitates the ADC while keeping the pH low to preserve the ring.

-

-

Centrifugation: 15,000 x g for 10 min at 4°C.

-

Supernatant Handling:

-

For Conjugated Payload Analysis: The supernatant contains the released payload only if the linker was cleaved. For intact ADC analysis, the pellet is often the target (requires digestion).

-

If analyzing the pellet: Wash pellet with acidified MeOH to remove unbound drug. Redissolve pellet in digestion buffer (pH 6.0, not 8.0) with a protease resistant to low pH (e.g., Pepsin) or adjust pH to 7.5 only immediately prior to Trypsin addition, with NEM added to block "scrambling."

-

Decision Tree for Method Selection

Diagram 2: Extraction Strategy Flowchart

Use this logic gate to select the correct extraction technique based on your analyte type.

Caption: Figure 2: Decision tree for selecting extraction protocols. Acidic conditions are preferred for intact linker analysis, while forced hydrolysis is used for total drug quantification.

Analytical Considerations (LC-MS/MS)

When analyzing the extracts, chromatographic conditions must also prevent on-column degradation.

-

Mobile Phase: Avoid high pH buffers (Ammonium Bicarbonate). Use 0.1% Formic Acid or Difluoroacetic Acid (DFA) .

-

Column Temperature: Keep column oven < 40°C. High heat accelerates the retro-Michael reaction on-column.

-

MRM Transitions: Monitor two pairs:

-

Intact Maleimide: [M+H]+

-

Hydrolyzed Maleimide: [M+H+18]+

-

Ratio Check: If the ratio of Hydrolyzed/Intact increases over the run time, your autosampler is too warm or your solvent pH is drifting.

-

References

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

-

Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189. Link

-

Alley, S. C., et al. (2008). "Contribution of linker stability to the hepatotoxicity of auristatin-based ADCs." Bioconjugate Chemistry, 19(3), 759-765. Link

-

Dong, L., et al. (2018). "A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates."[3] Analytical Chemistry, 90(10), 5989-5994.[3] Link

-

Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. (Context on hydrolytic stability comparison). Link

Sources

Application Note: Precision Engineering of Maleimide-Functionalized Surfaces for High-Fidelity Biosensors

Abstract & Strategic Utility

In the development of label-free biosensors (SPR, QCM, OWLS), surface architecture dictates sensor performance. Maleimide-functionalized surfaces represent the "Gold Standard" for oriented biomolecule immobilization. Unlike random amine coupling (EDC/NHS), which often results in steric hindrance and active site occlusion, maleimide chemistry targets free sulfhydryl (-SH) groups—typically found on cysteine residues or introduced via thiolation.

This guide provides a rigorous, field-proven methodology for generating maleimide surfaces on gold and glass. It emphasizes pH-gated specificity and hydrolytic stability , two factors often overlooked in standard protocols that lead to sensor drift and poor reproducibility.

The Chemistry: Michael Addition & pH Gating

The core mechanism is the Michael addition of a thiolate anion to the maleimide double bond, forming a stable thioether linkage.[1][2]

Critical Mechanistic Insight: The pH Gate